molecular formula C20H26 B156376 3,4-Dimethyl-3,4-diphenylhexane CAS No. 10192-93-5

3,4-Dimethyl-3,4-diphenylhexane

Cat. No.: B156376
CAS No.: 10192-93-5
M. Wt: 266.4 g/mol
InChI Key: WQJUBZMZVKITBU-UHFFFAOYSA-N
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Description

3,4-Dimethyl-3,4-diphenylhexane is a useful research compound. Its molecular formula is C20H26 and its molecular weight is 266.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrosynthesis Applications

Electrosynthesis of 3,4-diphenylhexane-3,4-diol involves the reduction of propiophenone in dimethylformamide, using diaphragmless galvanostatic electrolysis. This process has been optimized to yield a mixture of meso/dl-isomers with an overall yield of 76% (Lyalin, Kashparov, & Petrosyan, 2006).

Conformational Analysis

Research on the 2,5-dimethyl-2,5-dimethoxy-3,4-diphenylhexanes has determined the relative free energies of various conformations, observing both hindered and free rotation about bonds and assigning proton resonance signals to specific conformations (Brownstein, 1961).

Molecular Structure Studies

The crystal and molecular structure of 3,4-dimethyl-2,5-diphenyl-3,4-dihydro-3a-thia-1,3,4,6-tetraazapentalene has been analyzed using X-ray methods. This study provides insights into the lengths and angles of bonds within such molecules, contributing to our understanding of their structural properties (Iwasaki & Akiba, 1984).

Reactivity and Interaction Studies

Investigations into the [4 + 2] P–P bonded dimer of 3,4-dimethyl-2H-phosphole have revealed its ability to act as a generator of monomeric 3,4-dimethyl-2H-phosphole at around 100 °C, and its reactivity in [4 + 2] and [2 + 4] cycloadducts with diphenylacetylene and 2,3-dimethylbutadiene (Lauzon et al., 1982).

Rotational Isomerism

Studies on 3,4-dimethyl-3,4-dinitrohexane have revealed its existence in different conformations, such as the gauche conformation in the solid state and a mixture of gauche and trans rotamers in solution. This research contributes to the understanding of isomerism and molecular dynamics in different states (Tan, Chia, & Huang, 1987).

Photochemistry Studies

The photochemistry of 3,4-dimethyl-1,1-diphenylsilacyclopent-3-ene, a potential precursor to diphenylsilylene, has been studied, contributing to our understanding of the reactivity of transient vinylsilirane and its photochemical properties (Leigh, Huck, Held, & Harrington, 2007).

Safety and Hazards

The safety data sheet for 3,4-Dimethyl-3,4-diphenylhexane indicates that it may be a flammable substance and may form explosive mixtures with air . It also suggests that the vapors may travel to the source of ignition and flash back, and the containers may explode when heated . Thermal decomposition can lead to the release of irritating gases and vapors .

Properties

IUPAC Name

(3,4-dimethyl-4-phenylhexan-3-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26/c1-5-19(3,17-13-9-7-10-14-17)20(4,6-2)18-15-11-8-12-16-18/h7-16H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJUBZMZVKITBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=CC=CC=C1)C(C)(CC)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30884456
Record name Benzene, 1,1'-(1,2-diethyl-1,2-dimethyl-1,2-ethanediyl)bis-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10192-93-5
Record name 3,4-Dimethyl-3,4-diphenylhexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10192-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,1'-(1,2-diethyl-1,2-dimethyl-1,2-ethanediyl)bis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010192935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,1'-(1,2-diethyl-1,2-dimethyl-1,2-ethanediyl)bis-
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Record name Benzene, 1,1'-(1,2-diethyl-1,2-dimethyl-1,2-ethanediyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30884456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-(1,2-diethyl-1,2-dimethylethylene)bisbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.419
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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